[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-
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Overview
Description
4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and benzimidazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate indole derivatives with triazine and benzimidazole intermediates under controlled conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature may range from room temperature to elevated temperatures depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield the fully reduced amine .
Scientific Research Applications
4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to prevent the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Triazine Derivatives: Compounds such as melamine and atrazine contain the triazine ring and are known for their diverse applications.
Benzimidazole Derivatives: Compounds like benzimidazole and omeprazole share the benzimidazole structure and are widely used in medicine
Uniqueness
The uniqueness of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine lies in its combination of three different heterocyclic moieties, which imparts a wide range of potential biological activities and makes it a versatile compound for various applications .
Properties
CAS No. |
78650-10-9 |
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Molecular Formula |
C17H14N6 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C17H14N6/c18-16-21-15(11-9-19-12-6-2-1-5-10(11)12)23-14-8-4-3-7-13(14)20-17(23)22-16/h1-9,15,19H,(H3,18,20,21,22) |
InChI Key |
LOLKXGYKPBOFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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